
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester: is an organic compound that belongs to the class of esters. It is a derivative of decanoic acid, which is a saturated fatty acid. This compound is characterized by the presence of an acetyloxy group at the 9th position and a bromine atom at the 2nd position on the decanoic acid chain, with a methyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation reactions, and the bromine atom can be added via bromination reactions. The general steps are as follows:
Esterification: Decanoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl decanoate.
Acetylation: The methyl decanoate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyloxy group.
Bromination: Finally, the compound is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2nd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: The compound is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
作用机制
The mechanism of action of decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester involves its interaction with biological molecules and enzymes. The ester functional group can be hydrolyzed by esterases, releasing the active decanoic acid derivative. The bromine atom and acetyloxy group can participate in various biochemical reactions, potentially affecting cellular pathways and molecular targets such as receptors and enzymes.
相似化合物的比较
Similar Compounds
Methyl decanoate: Lacks the acetyloxy and bromine substituents.
Methyl 9-oxodecanoate: Contains a keto group instead of the acetyloxy group.
Methyl caprate: Another name for methyl decanoate, without additional functional groups.
Uniqueness
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester is unique due to the presence of both the acetyloxy and bromine substituents, which confer distinct chemical and biological properties. These functional groups allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
属性
CAS 编号 |
479030-48-3 |
|---|---|
分子式 |
C13H23BrO4 |
分子量 |
323.22 g/mol |
IUPAC 名称 |
methyl 9-acetyloxy-2-bromodecanoate |
InChI |
InChI=1S/C13H23BrO4/c1-10(18-11(2)15)8-6-4-5-7-9-12(14)13(16)17-3/h10,12H,4-9H2,1-3H3 |
InChI 键 |
GPNFXMNEMCLAEC-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCCCC(C(=O)OC)Br)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
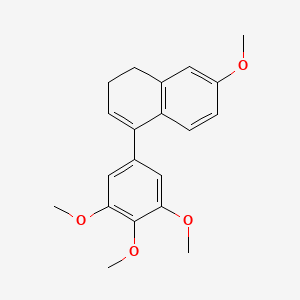
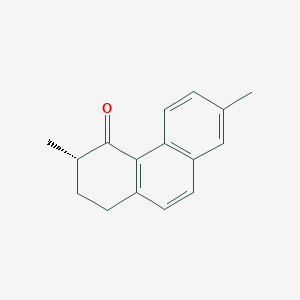
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
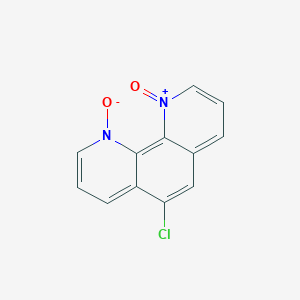
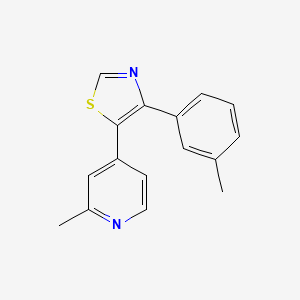
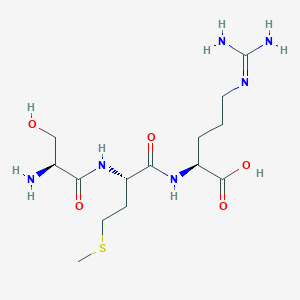
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
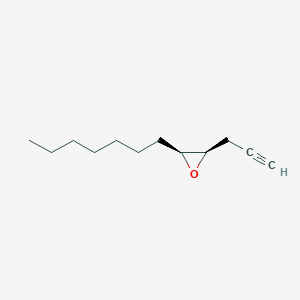
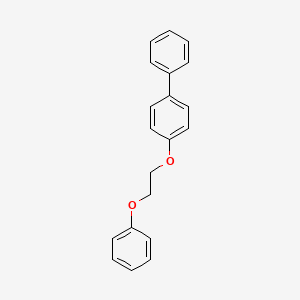
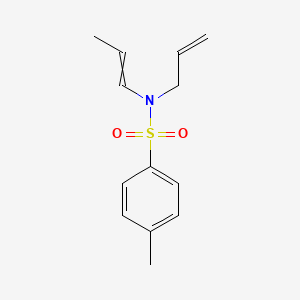
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

